9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one
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Overview
Description
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one: is a fluorinated nucleoside analog. This compound is known for its significant bioactive properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one involves the direct fluorination of a guanosine nucleoside precursor. One method includes the fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine using [18F]KF/K.2.2.2 in DMSO at 85°C for 45 minutes .
Industrial Production Methods: The industrial production of this compound typically involves multi-step synthesis and purification processes. The crude product is often purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly fluorination.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Fluorination: [18F]KF/K.2.2.2 in DMSO at elevated temperatures.
Purification: Column chromatography with chloroform and ethyl acetate.
Major Products:
- The primary product is the fluorinated nucleoside analog itself, which can be further modified for various applications.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its selective toxicity towards T-cells, making it a potential candidate for targeted therapies .
Medicine:
- Investigated for its antiviral properties and potential use in cancer treatment .
- Used as a positron emission tomography (PET) imaging agent for T-cell activation .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its incorporation into DNA, leading to the inhibition of DNA synthesis. It selectively targets T-cells due to its structural similarity to natural nucleosides, allowing it to be incorporated into the DNA of rapidly dividing cells. This incorporation disrupts DNA replication and induces apoptosis .
Comparison with Similar Compounds
- 2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylguanine (F-AraG)
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A)
Uniqueness:
Properties
Molecular Formula |
C10H11FN4O4 |
---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5+,7-,10-/m1/s1 |
InChI Key |
NRVOTDBYJXFINS-GQTRHBFLSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
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